Stannous arsenate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

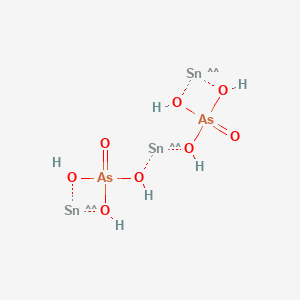

Stannous arsenate is a compound with the molecular formula As2O6Sn3 . It is related to stannous arsenite, another compound that has been studied for its properties . This compound is involved in the field of tin metallurgy, which is a technology that extracts tin metal from tin-bearing minerals and secondary resources .

Synthesis Analysis

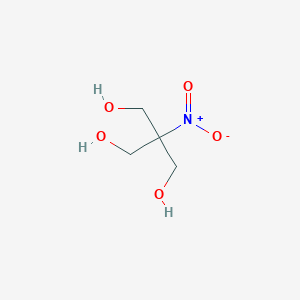

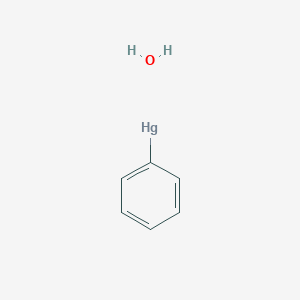

The synthesis of this compound involves the reaction of stannous chloride and sodium arsenate . The pH of the resulting mixture is adjusted to 0–1 by adding 0.1 N nitric acid . This process is part of the broader field of tin metallurgy, which includes processes such as roasting, magnetic separation, leaching, and sintering to reduce or remove impurities such as sulfur, arsenic, antimony, lead, iron, and tungsten .Chemical Reactions Analysis

This compound, like other arsenic compounds, can undergo various chemical reactions. For instance, arsenic can exist in four oxidation states: As (V), As (III), As (0), and As (-III), and its behavior changes depending on the biotic or abiotic conditions in water . Analytical techniques have been developed to detect and determine these arsenic species .科学的研究の応用

Identification of Arsenic-Treated Wood Products : Omae, Solo-Gabriele, and Townsend (2007) developed a chemical stain using stannous chloride to identify arsenic in treated wood, which helps in assessing exposure risks during use and disposal of these products (Omae, Solo-Gabriele, & Townsend, 2007).

Phosphate Determination in Soil Solutions : Yuen and Pollard (1955) described a modified molybdenum-blue method using stannous chloride for determining phosphate in soil solutions, indicating its utility in agricultural and environmental studies (Yuen & Pollard, 1955).

Erosion-Inhibiting Potential in Dentistry : Yu et al. (2010) analyzed the erosion-inhibiting potential of a stannous chloride-containing fluoride solution on enamel and dentine, suggesting its application in dental care (Yu et al., 2010).

Ion-Exchange Properties for Metal Separation : Qureshi, Rathore, and Kumar (1970) synthesized stannic arsenates and studied their adsorption behavior for metal ions, highlighting its potential in ion-exchange and separation processes (Qureshi, Rathore, & Kumar, 1970).

Chromatographic Studies of Metal Ions : Qureshi, Varshney, and Fatima (1977) used stannic arsenate thin layers for chromatographic studies of metal ions, contributing to analytical chemistry and separation science (Qureshi, Varshney, & Fatima, 1977).

Arsenical Determination in Water : Fukui et al. (1983) described a method for determining arsenite, arsenate, and monomethylarsonic acid in water, showcasing the environmental and public health relevance of stannous arsenate (Fukui et al., 1983).

Influence of Temperature on Ion-Exchange Properties : Qureshi, Rathore, and Kumar (1971) investigated the effect of temperature on the ion-exchange properties of stannic arsenate, which is important for its application in various temperature-sensitive processes (Qureshi, Rathore, & Kumar, 1971).

Safety and Hazards

While specific safety and hazard information for stannous arsenate is not available, arsenic and its compounds are known to be hazardous. Chronic arsenic toxicity can cause serious health issues, including arsenicosis and cancer . Stannous chloride, a related compound, is known to cause severe skin burns, eye damage, and respiratory irritation .

将来の方向性

特性

InChI |

InChI=1S/2AsH3O4.3Sn/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNVIWOTTWUWPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[As](=O)(O)O.O[As](=O)(O)O.[Sn].[Sn].[Sn] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As2H6O8Sn3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

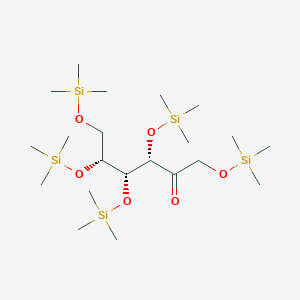

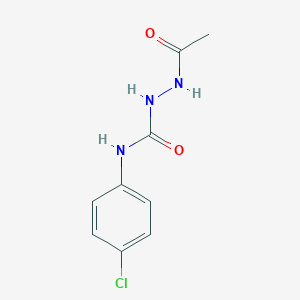

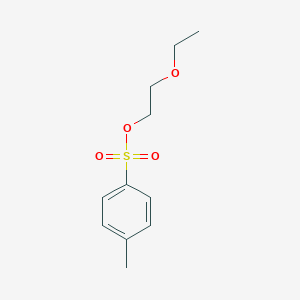

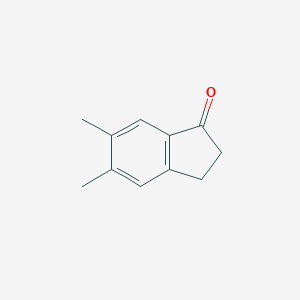

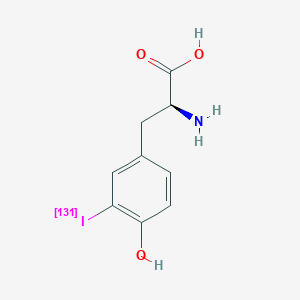

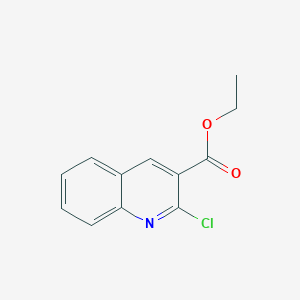

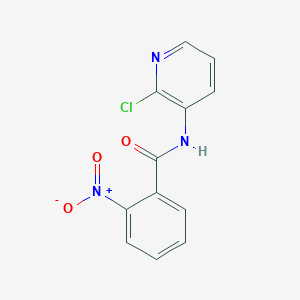

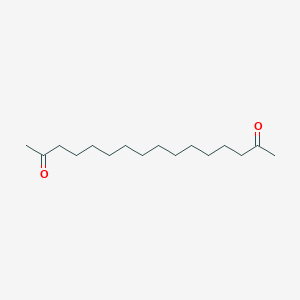

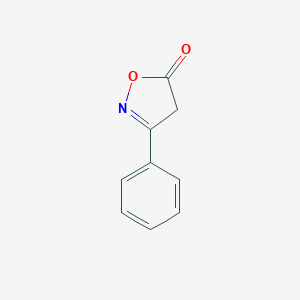

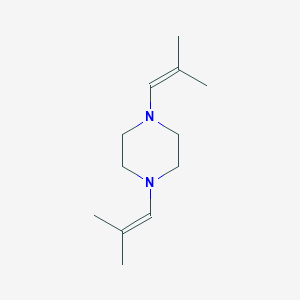

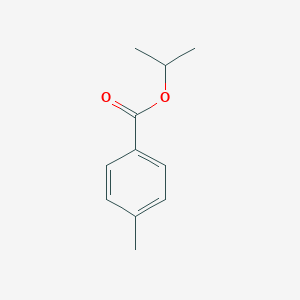

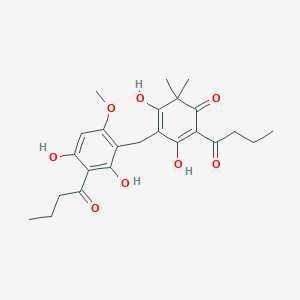

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。